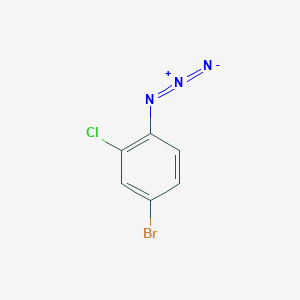

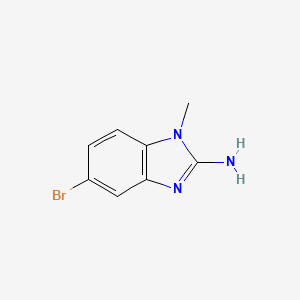

1-Azido-4-bromo-2-chlorobenzene

Vue d'ensemble

Description

1-Azido-4-bromo-2-chlorobenzene is a chemical compound that has gained significant attention in scientific research due to its unique physical and chemical properties1. However, there is limited information available about this specific compound.

Molecular Structure Analysis

The molecular structure of 1-Azido-4-bromo-2-chlorobenzene is not explicitly available. However, the molecular structure of similar compounds, such as 1-Bromo-2-chlorobenzene, has been analyzed using ab initio HF and Density Functional Theory (B3LYP) calculations3.

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azido-4-bromo-2-chlorobenzene are not explicitly available. However, the properties of similar compounds, such as 1-Bromo-2-chlorobenzene, have been reported. For instance, 1-Bromo-2-chlorobenzene is a liquid with a refractive index of 1.582 and a density of 1.638 g/mL at 25 °C67.

Applications De Recherche Scientifique

Synthesis and Material Applications

Azobenzenes, including derivatives similar to 1-Azido-4-bromo-2-chlorobenzene, are pivotal in synthesizing molecular materials due to their photochromic properties. These compounds serve as molecular switches, undergoing reversible cis-trans isomerization under specific radiation, which is fundamental for applications in data storage, molecular electronics, and as components in smart materials (E. Merino, 2011).

Catalysis

Research on azobenzene derivatives highlights their potential in catalytic processes. For instance, azobenzene has been used as a substrate in palladium-catalyzed ortho-halogenation reactions, indicating that similar compounds could serve as intermediates in synthesizing complex organic molecules with high selectivity and yield (D. Fahey, 1971).

Corrosion Inhibition

Azido and halogenated benzene derivatives have been explored for their potential in inhibiting the acidic corrosion of steels, showcasing the utility of these compounds in protecting industrial materials. This suggests that 1-Azido-4-bromo-2-chlorobenzene could similarly contribute to developing new corrosion inhibitors (G. Negrón-Silva et al., 2013).

Photopharmacology

Azobenzene compounds are explored for in vivo applications, including as optically controlled drugs, given their capacity for photoisomerization. This opens up avenues for 1-Azido-4-bromo-2-chlorobenzene in developing therapeutics where precise control over drug activation is desired (M. Dong et al., 2015).

Environmental and Toxicological Studies

The impact of chlorinated benzenes on metabolism suggests a research avenue for understanding the environmental and health implications of similar compounds, including 1-Azido-4-bromo-2-chlorobenzene. Such studies can inform on the safe handling and potential risks associated with these substances (G. Carlson & R. Tardiff, 1976).

Orientations Futures

The future directions for the research and application of 1-Azido-4-bromo-2-chlorobenzene are not explicitly available. However, given its unique properties, it could potentially be used in various fields such as organic synthesis, pharmaceuticals, and agrochemicals9.

Propriétés

IUPAC Name |

1-azido-4-bromo-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWVNWRMWLQQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-4-bromo-2-chlorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)

![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)

![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)

![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)

![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)

![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)